molecular formula C23H24N2O4S B12363646 Eprosartan-d6

Eprosartan-d6

Cat. No.: B12363646
M. Wt: 430.6 g/mol
InChI Key: OROAFUQRIXKEMV-IZEJDGNWSA-N
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Description

Eprosartan-d6 is a deuterated form of Eprosartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to trace the drug’s behavior in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eprosartan-d6 involves the incorporation of deuterium atoms into the Eprosartan molecule. This is typically achieved through deuterium exchange reactions where hydrogen atoms in the Eprosartan molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The production is carried out under controlled conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Eprosartan-d6, like its non-deuterated counterpart, undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Eprosartan-d6 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Eprosartan-d6 functions by selectively blocking the binding of angiotensin II to the AT1 receptor. This action leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone. The overall effect is a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eprosartan-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in pharmacokinetic studies, offering more precise data on the drug’s behavior in the body compared to its non-deuterated counterparts .

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i7D,8D,9D,10D,15D2

InChI Key

OROAFUQRIXKEMV-IZEJDGNWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H]

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O

Origin of Product

United States

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